molecular formula C11H20N2O2 B11890533 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11890533
M. Wt: 212.29 g/mol
InChI Key: RLBLAYAEFVWRQU-UHFFFAOYSA-N
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Description

4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a synthetic organic compound belonging to the spirocyclic family. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the reaction of diethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Comparison: Compared to these similar compounds, 4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific diethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

4,8-diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H20N2O2/c1-3-9-11(15-10(14)12-9)5-7-13(4-2)8-6-11/h9H,3-8H2,1-2H3,(H,12,14)

InChI Key

RLBLAYAEFVWRQU-UHFFFAOYSA-N

Canonical SMILES

CCC1C2(CCN(CC2)CC)OC(=O)N1

Origin of Product

United States

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